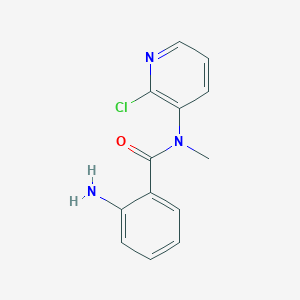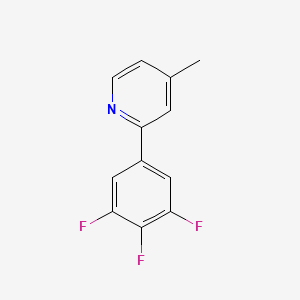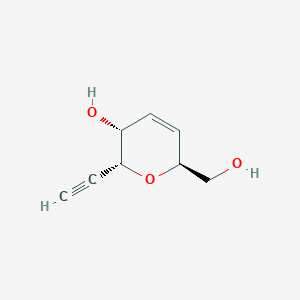
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol is a unique organic compound with significant potential in various scientific fields. This compound is characterized by its distinct structural features, including an ethynyl group and a hex-3-enitol backbone, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol typically involves multiple steps, starting from readily available precursors. One common approach is the use of a D-erythro-hex-3-enitol derivative, which undergoes selective deoxygenation and ethynylation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformation with high selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol exerts its effects involves its interaction with specific molecular targets. The ethynyl group plays a crucial role in binding to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1,5-Anhydro-3,4-dideoxy-1-ethynyl-D-erythro-hex-3-enitol: shares similarities with other ethynyl-containing compounds, such as ethynyl estradiol and ethynyl uridine.
Ethynyl Estradiol: A synthetic estrogen used in hormonal contraceptives.
Ethynyl Uridine: A nucleoside analog used in antiviral therapies.
Uniqueness
What sets this compound apart is its unique structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
830318-45-1 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(2R,3R,6S)-2-ethynyl-6-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3/c1-2-8-7(10)4-3-6(5-9)11-8/h1,3-4,6-10H,5H2/t6-,7+,8+/m0/s1 |
InChI Key |
OFPOIASCAISJNQ-XLPZGREQSA-N |
Isomeric SMILES |
C#C[C@@H]1[C@@H](C=C[C@H](O1)CO)O |
Canonical SMILES |
C#CC1C(C=CC(O1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


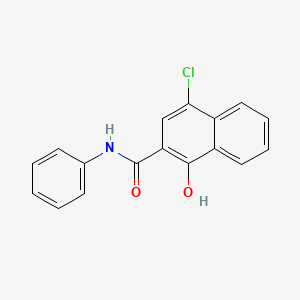
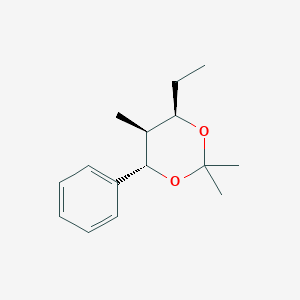
![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
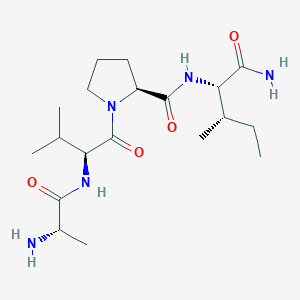
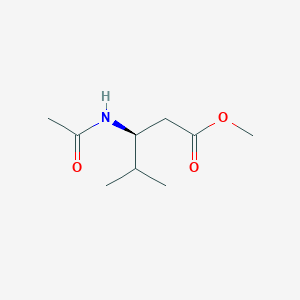
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
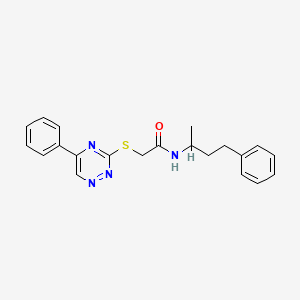
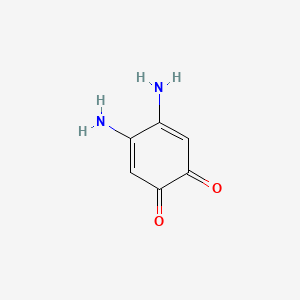
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
